molecular formula C10H11F2NO3 B1455706 {[6-(difluoromethoxy)-2H-1,3-benzodioxol-5-yl]methyl}(methyl)amine CAS No. 1249877-56-2

{[6-(difluoromethoxy)-2H-1,3-benzodioxol-5-yl]methyl}(methyl)amine

Cat. No. B1455706
M. Wt: 231.2 g/mol
InChI Key: IVZGRRPYQYXFDD-UHFFFAOYSA-N
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Description

This compound, also known as 1,3-Benzodioxole-5-methanamine, 6-(difluoromethoxy)-N-methyl-, is a chemical with the molecular formula C10H11F2NO3 . It has a molecular weight of 231.20 .


Synthesis Analysis

The synthesis of this compound could potentially involve difluoromethylation processes based on X–CF2H bond formation . This field of research has benefited from the invention of multiple difluoromethylation reagents .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzodioxole ring with a difluoromethoxy group at the 6-position and a methylamine group at the 5-position .


Chemical Reactions Analysis

The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .

Future Directions

The field of difluoromethylation has seen significant advances in recent years . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry . Future research may continue to explore the potential applications of this compound in various fields, including pharmaceuticals.

properties

IUPAC Name

1-[6-(difluoromethoxy)-1,3-benzodioxol-5-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO3/c1-13-4-6-2-8-9(15-5-14-8)3-7(6)16-10(11)12/h2-3,10,13H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZGRRPYQYXFDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=C(C=C1OC(F)F)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[6-(difluoromethoxy)-2H-1,3-benzodioxol-5-yl]methyl}(methyl)amine

CAS RN

1249877-56-2
Record name {[6-(difluoromethoxy)-1,3-dioxaindan-5-yl]methyl}(methyl)amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[6-(difluoromethoxy)-2H-1,3-benzodioxol-5-yl]methyl}(methyl)amine
Reactant of Route 2
{[6-(difluoromethoxy)-2H-1,3-benzodioxol-5-yl]methyl}(methyl)amine
Reactant of Route 3
{[6-(difluoromethoxy)-2H-1,3-benzodioxol-5-yl]methyl}(methyl)amine
Reactant of Route 4
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{[6-(difluoromethoxy)-2H-1,3-benzodioxol-5-yl]methyl}(methyl)amine
Reactant of Route 5
Reactant of Route 5
{[6-(difluoromethoxy)-2H-1,3-benzodioxol-5-yl]methyl}(methyl)amine
Reactant of Route 6
{[6-(difluoromethoxy)-2H-1,3-benzodioxol-5-yl]methyl}(methyl)amine

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